![molecular formula C10H14N2O6 B3053256 Spongothymidin CAS No. 52486-19-8](/img/structure/B3053256.png)
Spongothymidin
Overview
Description
Molecular Structure Analysis
Spongothymidin has a complex molecular structure with 4 defined stereocentres . It consists of a pyrimidine ring attached to a sugar moiety, specifically a β-D-arabinofuranosyl group .Physical And Chemical Properties Analysis
Spongothymidin has a number of physical and chemical properties associated with its structure. It has an average mass of 258.228 Da and a monoisotopic mass of 258.085175 Da . More detailed information about its physical and chemical properties is not available in the current literature.Scientific Research Applications
Discovery and Bioactivity
Spongothymidin, a nucleoside derived from marine sponges, was first discovered in the Caribbean sponge Tectitethya crypta. It belongs to a group of compounds known as spongonucleosides, which also includes spongosine, deoxyspongosine, and spongouridine. Spongosine, a methoxyadenosine derivative related to spongothymidin, has demonstrated diverse bioactivity, including anti-inflammatory activity and properties related to analgesia and vasodilation. This discovery spurred further research into the bioactivity of spongothymidin and related compounds (Bertin et al., 2015).
Impact on Drug Development
The identification of spongothymidin and spongouridine more than half a century ago initiated a chain of research leading to significant advancements in drug development, particularly for treating viral infections and cancer. These sponge-derived natural products inspired the exploration of marine life for novel chemistry and new drug leads, significantly contributing to natural products chemistry in terms of structural complexity and biological activity. However, challenges persist in scalable production and structural optimization for evaluating toxicity and enhancing biological activity (Hamann et al., 2007).
Anti-Cancer Potential
Spongothymidin has been studied for its anti-cancer properties. Research on marine sponges, including studies on spongothymidin, has yielded anticancer agents. For instance, extracts from Spongia officinalis showed anti-proliferative effects on lung carcinoma cells, suggesting potent anticancer effects that could be beneficial in therapeutic interventions (Sam et al., 2017).
Bioactive Potential in Marine Sponges
The advent of spongothymidin and spongouridine turned attention towards marine sponges for their unique and novel compounds, particularly for their anticancer properties. These compounds have been crucial in the development of new drug analogs with significant biological activity. The diversity of sponge compounds includes a broad spectrum of pharmacological activities, providing a rich source for drug development and bioactivity studies (Rajendran, 2016).
properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862280 | |
Record name | 5-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52486-19-8, 605-23-2 | |
Record name | NSC77673 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77673 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spongothymidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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